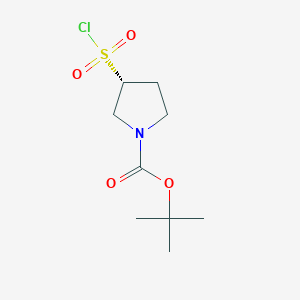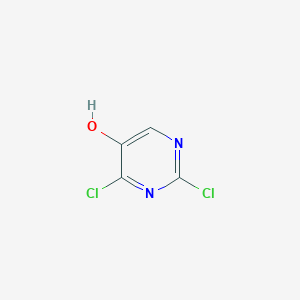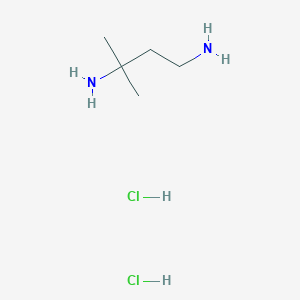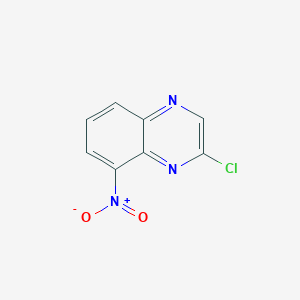![molecular formula C10H11NO3S B1434703 4-(2-methoxyethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid CAS No. 1708428-02-7](/img/structure/B1434703.png)
4-(2-methoxyethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Übersicht
Beschreibung
Pyrrole-2-carboxylic acid, a related compound, is a heterocyclic building block used in the synthesis of various pharmaceutical compounds . It’s a white solid that arises in nature by dehydrogenation of the amino acid proline .
Synthesis Analysis
The synthesis of pyrroles can be achieved through several methods. One common method is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Chemical Reactions Analysis
Pyrroles can undergo a variety of chemical reactions. For example, N-substituted pyrroles can be synthesized via a Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various experimental techniques. For example, the melting point of pyrrole-2-carboxylic acid is 204-208 °C (dec.) (lit.) .Wissenschaftliche Forschungsanwendungen
Synthesis of Derivatives
Researchers have developed methods for synthesizing a variety of derivatives related to 4H-thieno[3,2-b]pyrrole-5-carboxylic acids. For instance, Torosyan et al. (2018) synthesized a series of N-substituted 4H-thieno[3,2-b]pyrrole-5-carboxylic acids and their imidazolyl derivatives, which are used as intermediates in reactions providing respective amides (Torosyan et al., 2018). Another study by Grozav et al. (2019) focused on the synthesis of thieno[2,3-b]pyrrole-2(4)-carboxylic and 2,4-dicarboxylic acids through reactions that involve cyclocondensation and decarboxylation steps (Grozav et al., 2019).
Chemical Transformations and Applications
The research on 4H-thieno[3,2-b]pyrrole derivatives extends to their chemical transformations and potential applications. Torosyan et al. (2018) described the self-condensation of N-substituted (4H-thieno[3,2-b]pyrrol-5-yl)methanols into bis(thienopyrrolyl)methanes, showcasing the versatility of these compounds in synthesizing complex molecular structures (Torosyan et al., 2018). Similarly, Ilyin et al. (2007) developed a series of novel heterocyclic compounds containing 4H-thieno[3,2-b]pyrrole moiety through parallel solution-phase synthesis, highlighting the compound's role in creating combinatorial libraries for potential biological screening (Ilyin et al., 2007).
Structural Studies
In addition to synthetic applications, some studies have focused on the structural characterization of these compounds. Silva et al. (2006) provided detailed experimental and calculated structural parameters for a derivative of 4-(2-methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, demonstrating the importance of structural analysis in understanding the chemical behavior of these molecules (Silva et al., 2006).
Safety And Hazards
Zukünftige Richtungen
The future directions in the study of a compound depend on its potential applications. For example, thieno[2,3-b]pyrroles, which are isosteric analogs of indoles, are considered to be privileged structures in medicinal chemistry and exhibit a wide range of biological activity . Therefore, the development of new synthetic methods and the study of their biological activity could be potential future directions.
Eigenschaften
IUPAC Name |
4-(2-methoxyethyl)thieno[3,2-b]pyrrole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S/c1-14-4-3-11-7-2-5-15-9(7)6-8(11)10(12)13/h2,5-6H,3-4H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKJPHVSZBSJKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C1C(=O)O)SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-methoxyethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[2-Methoxy-4-(2-nitrovinyl)phenyl] b-D-galactopyranoside](/img/structure/B1434625.png)






![7-(Phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B1434635.png)


![1,2-Pyrrolidinedicarboxylic acid, 4-[{triphenylmethyl}thio]-,2-methyl 1-[{4-nitrophenyl}methyl]ester, (2S,4S)-](/img/structure/B1434641.png)
